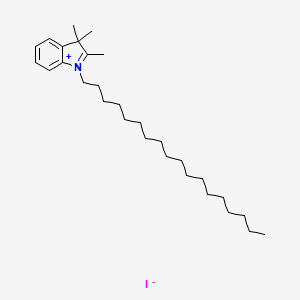
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide is a quaternary ammonium salt derived from indole. This compound is characterized by its long alkyl chain, which imparts unique properties, making it useful in various scientific and industrial applications. The presence of the iodide ion enhances its reactivity and solubility in polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide typically begins with 2,3,3-trimethylindolenine. This precursor reacts with 1-iodooctadecane under reflux conditions in a suitable solvent like chloroform. The reaction is usually carried out for an extended period, often up to 96 hours, to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using larger reactors and optimized conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The indolium core can participate in redox reactions, altering its electronic properties.
Addition Reactions: The double bonds in the indole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted indolium salts, while oxidation can lead to the formation of indole oxides.
Aplicaciones Científicas De Investigación
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide involves its interaction with cellular membranes. The long alkyl chain allows it to embed into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This compound can also interact with specific molecular targets, such as ion channels and receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: Similar structure but lacks the long alkyl chain, resulting in different solubility and reactivity properties.
2,3,3-Trimethylindolenine: The precursor to 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide, used in various synthetic applications.
Uniqueness
The uniqueness of this compound lies in its long alkyl chain, which imparts amphiphilic properties, making it suitable for applications involving lipid membranes and interfaces. This distinguishes it from other indolium salts that lack such a feature.
Propiedades
Número CAS |
73811-00-4 |
|---|---|
Fórmula molecular |
C29H50IN |
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
2,3,3-trimethyl-1-octadecylindol-1-ium;iodide |
InChI |
InChI=1S/C29H50N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-30-26(2)29(3,4)27-23-20-21-24-28(27)30;/h20-21,23-24H,5-19,22,25H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KQZMCGJLGPJJHX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















